3,4-diamino-N,N-dimethylbenzenesulfonamide

Carbonic Anhydrase Inhibitor CA IX Selective Anticancer Scaffold

This specialized benzenesulfonamide derivative features a unique 3,4-diamino substitution pattern and a tertiary N,N-dimethylsulfonamide group, providing a validated pharmacophore for selective carbonic anhydrase IX (CA IX) inhibition. Unlike non‑selective benzenesulfonamides, this scaffold enables isoform‑selective inhibitor design for hypoxic tumor targeting. Derivatives exhibit antiproliferative activity (IC50 as low as 20.60 μM in MCF‑7 cells). The two primary amino groups serve as reactive handles for parallel synthesis of diverse compound libraries. Ideal for structure‑based drug discovery and combinatorial medicinal chemistry programs requiring a precisely functionalized core.

Molecular Formula C8H13N3O2S
Molecular Weight 215.28 g/mol
CAS No. 57824-30-3
Cat. No. B1621828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-diamino-N,N-dimethylbenzenesulfonamide
CAS57824-30-3
Molecular FormulaC8H13N3O2S
Molecular Weight215.28 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC(=C(C=C1)N)N
InChIInChI=1S/C8H13N3O2S/c1-11(2)14(12,13)6-3-4-7(9)8(10)5-6/h3-5H,9-10H2,1-2H3
InChIKeyPNUAACMLJDDJGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diamino-N,N-dimethylbenzenesulfonamide (CAS 57824-30-3): A High-Purity Diamino-Sulfonamide Building Block for Targeted CA Inhibitor Discovery


3,4-Diamino-N,N-dimethylbenzenesulfonamide (CAS 57824-30-3) is a specialized diamino-substituted benzenesulfonamide derivative featuring a N,N-dimethylsulfonamide moiety. The compound, with molecular formula C8H13N3O2S and molecular weight 215.28 g/mol, is commercially available at purities of 95-98% and exhibits a melting point of 193-195°C with a computed logP of -0.467 [1]. Structurally characterized by a 3,4-diamino substitution pattern on the phenyl ring and a tertiary sulfonamide group, this compound serves as both a direct pharmacologically active scaffold and a versatile intermediate for constructing more complex sulfonamide-based inhibitors targeting carbonic anhydrase isoforms [2].

Why 3,4-Diamino-N,N-dimethylbenzenesulfonamide (CAS 57824-30-3) Cannot Be Substituted by Generic Benzenesulfonamides


In carbonic anhydrase (CA) inhibitor research, the substitution pattern and tertiary sulfonamide group critically determine isoform selectivity and potency [1]. Simple para-substituted benzenesulfonamides (e.g., sulfanilamide) typically exhibit broad, non-selective inhibition across multiple CA isoforms with IC50 values ranging from 80 nM to 74 μM [2]. In contrast, the 3,4-diamino substitution pattern of the target compound, combined with the N,N-dimethylsulfonamide moiety, provides a distinct hydrogen-bonding and steric profile that favors selective interaction with tumor-associated isoforms such as CA IX [3]. Procurement of a non-specific benzenesulfonamide would compromise isoform selectivity and fail to replicate the structure-activity relationships established for this precise scaffold.

Quantitative Differentiation of 3,4-Diamino-N,N-dimethylbenzenesulfonamide (CAS 57824-30-3): A Comparative Evidence Guide for Scientific Procurement


Selective Inhibition of Tumor-Associated Carbonic Anhydrase IX (CA IX) versus Off-Target CA II Isoforms

Derivatives based on the 3,4-diamino-N,N-dimethylbenzenesulfonamide scaffold demonstrate selective inhibition of the tumor-associated CA IX isoform over the ubiquitous CA II isoform [1]. While direct head-to-head data for the parent compound are not available, structurally related 3,4-diaminobenzenesulfonamide derivatives exhibit IC50 values ranging from 10.93 to 25.06 nM against CA IX, compared to 1.55–3.92 μM against CA II, representing a 62- to 359-fold selectivity for CA IX . The N,N-dimethyl substitution further modulates binding affinity and isoform discrimination [1].

Carbonic Anhydrase Inhibitor CA IX Selective Anticancer Scaffold

Superior Antiproliferative Activity in MCF-7 Breast Cancer Cells Compared to Doxorubicin

N,N-Dimethylbenzenesulfonamide derivatives, synthesized from the parent 3,4-diamino-N,N-dimethylbenzenesulfonamide scaffold, exhibit significantly higher antiproliferative activity against the human breast cancer MCF-7 cell line than the clinical reference doxorubicin [1]. Specifically, sulfonamide derivatives 6, 9, 11, 16, and 17 demonstrated IC50 values of 21.81 μM, 25.50 μM, 20.60 μM, 25.83 μM, and 31.20 μM, respectively, compared to doxorubicin's IC50 of 32.00 μM [1]. The most active derivative (compound 11, IC50 = 20.60 μM) shows a 1.55-fold improvement in potency over doxorubicin.

Antiproliferative Agent MCF-7 Cytotoxicity CA IX Targeting

Validated CA IX Binding Mode Through Molecular Docking Confirming Target Engagement

Molecular docking studies confirm that derivatives of the N,N-dimethylbenzenesulfonamide scaffold bind specifically to the active site of human carbonic anhydrase IX (CA IX), a validated anticancer target highly expressed in hypoxic tumors [1]. The docking analysis revealed that the sulfonamide moiety coordinates with the catalytic zinc ion, while the 3,4-diamino and N,N-dimethyl substituents engage in additional hydrogen bonding and hydrophobic interactions with key active site residues, providing a structural rationale for the observed antiproliferative activity [1].

Molecular Docking CA IX Binding In Silico Validation

Isozyme-Discriminating Inhibition Profile Across Human Carbonic Anhydrase Family

Benzenesulfonamide derivatives exhibit distinct inhibition profiles across different human carbonic anhydrase isoforms, with IC50 values spanning several orders of magnitude depending on substitution pattern [1]. For the broader benzenesulfonamide class, IC50 values range from 80 nM to 74 μM against hCA II and 0.78–63.7 μM against hCA V, demonstrating that subtle structural modifications can shift isoform selectivity by over 900-fold [1]. The 3,4-diamino-N,N-dimethyl substitution pattern of the target compound falls within a chemical space known to favor selectivity toward therapeutically relevant isoforms (CA IX and CA XII) over off-target isoforms (CA I and CA II) [2].

CA Isozyme Selectivity Enzyme Inhibition Profiling Drug Target Validation

Commercial Availability at Defined High Purity (≥95%) for Reproducible Research

3,4-Diamino-N,N-dimethylbenzenesulfonamide (CAS 57824-30-3) is commercially available from multiple specialty chemical suppliers with a minimum purity specification of 95% [1]. The melting point is consistently reported as 193–195°C [2], providing a verifiable physical constant for identity confirmation and quality control. This level of purity and characterization is essential for reproducible synthetic chemistry and biological assays, as impurities in lower-grade benzenesulfonamide alternatives can introduce confounding variables in structure-activity relationship studies [2].

High Purity Reagent Reproducible Synthesis Quality Assurance

High-Value Research Applications for 3,4-Diamino-N,N-dimethylbenzenesulfonamide (CAS 57824-30-3)


Rational Design and Synthesis of Isoform-Selective Carbonic Anhydrase IX (CA IX) Inhibitors

As evidenced by molecular docking studies [1], the 3,4-diamino substitution pattern and N,N-dimethylsulfonamide group provide a validated pharmacophore for selective CA IX inhibition. Researchers can utilize this compound as a starting scaffold for parallel synthesis of derivative libraries, incorporating heterocyclic moieties (pyridine, thiophene, thiazole, chromene) to optimize potency and selectivity [1]. The demonstrated CA IX binding mode confirms that the sulfonamide group coordinates the catalytic zinc ion while the diamino substituents engage in stabilizing hydrogen bonds, making this compound an ideal core for iterative structure-based drug design campaigns.

Development of Antiproliferative Agents for Hypoxic Tumor Targeting

Given that derivatives of this scaffold exhibit antiproliferative activity exceeding doxorubicin in MCF-7 breast cancer cells (IC50 values as low as 20.60 μM vs. 32.00 μM for doxorubicin) [1], the compound is directly applicable to anticancer drug discovery programs. CA IX is highly expressed in hypoxic tumor microenvironments and is associated with aggressive, treatment-resistant phenotypes. This compound and its derivatives enable the exploration of CA IX inhibition as a therapeutic strategy for targeting hypoxic cancer cells while sparing normal tissues where CA IX expression is minimal.

Structure-Activity Relationship (SAR) Studies of Benzenesulfonamide Isoform Selectivity

The wide dynamic range of achievable CA isoform selectivity within the benzenesulfonamide class (selectivity ratios varying by over 900-fold depending on substitution) [2] makes this precisely substituted compound a critical control for systematic SAR investigations. Researchers can use 3,4-diamino-N,N-dimethylbenzenesulfonamide as a reference point to isolate the specific contributions of the 3,4-diamino pattern and N,N-dimethyl group to isoform discrimination, enabling the rational optimization of therapeutic index in next-generation CA inhibitors.

Synthesis of Heterocyclic Sulfonamide Libraries via Diversification at Amino Groups

The compound's two primary amino groups at the 3- and 4-positions serve as reactive handles for chemical diversification. The published synthetic route utilizing this scaffold as a key intermediate for generating pyridine, thiophene, thiazole, and chromene derivatives [1] demonstrates its utility in parallel medicinal chemistry. This compound is therefore suitable for combinatorial library synthesis aimed at exploring chemical space around the validated CA IX pharmacophore, enabling high-throughput screening for improved antiproliferative agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-diamino-N,N-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.